molecular formula C13H11BrFN B594771 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene CAS No. 1355247-92-5

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene

Cat. No. B594771
M. Wt: 280.14
InChI Key: FPKPESXDZQQKGX-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is a chemical compound with the CAS Number: 1355247-92-5. It has a molecular weight of 280.14 . The IUPAC name for this compound is N-(3-bromo-2-fluorobenzyl)aniline .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is 1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Reactivity

  • Versatile Starting Material for Organometallic Synthesis :1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar in structure to 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene, was identified as a versatile starting material for organometallic synthesis, demonstrating the potential of bromo-fluoro benzene derivatives in synthesizing complex organometallic compounds (Porwisiak & Schlosser, 1996).

  • Regioselective Fluorination :The regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives was accomplished using wet tetra-n-butylammonium fluoride, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity (Zhao et al., 2016). This suggests the potential for selective chemical modifications in bromo-fluoro benzene derivatives.

  • Preparation of Fluorine-containing Phenylacetylenes :A method for preparing phenylacetylenes with fluorine or trifluoromethyl substituents from bromobenzenes using 1,1-dichloro-2,2-difluoroethene was documented, indicating the utility of bromo-fluoro benzene derivatives in synthesizing fluorine-containing aromatic compounds (Kodaira & Okuhara, 1988).

  • Solid State Structures of Substituted Benzenes :The study on bromo- and fluoro-substituted ethynylbenzenes revealed that halogen and ethynyl substituents on substituted benzene rings can be interchanged without significant changes in their average solid state structures, suggesting the structural versatility of such compounds (Robinson et al., 1998).

properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKPESXDZQQKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742797
Record name N-[(3-Bromo-2-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene

CAS RN

1355247-92-5
Record name N-[(3-Bromo-2-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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